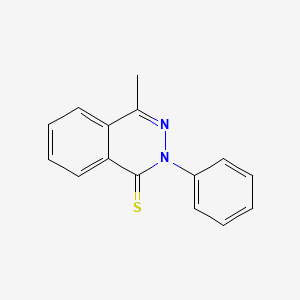
1-(difluoromethyl)-2-(difluoromethylsulfanyl)-4-(4-nitrophenyl)imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethyl)-2-(difluoromethylsulfanyl)-4-(4-nitrophenyl)imidazole is a synthetic compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure, which makes them highly versatile in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(difluoromethyl)-2-(difluoromethylsulfanyl)-4-(4-nitrophenyl)imidazole typically involves multiple steps, starting from readily available precursors. One common approach is the difluoromethylation of imidazole derivatives using fluoroform (CHF3) as a reagent . This reaction is often carried out under continuous flow conditions to enhance efficiency and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale continuous flow reactors to ensure consistent quality and high yield. The use of microreactor technology can further optimize the reaction conditions and minimize waste .
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)-2-(difluoromethylsulfanyl)-4-(4-nitrophenyl)imidazole can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and palladium on carbon (Pd/C).
Substitution: The difluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Difluoromethyl)-2-(difluoromethylsulfanyl)-4-(4-nitrophenyl)imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its imidazole ring structure.
Medicine: Explored for its potential as an antimicrobial agent.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-2-(difluoromethylsulfanyl)-4-(4-nitrophenyl)imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity . The difluoromethyl groups may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively . The nitrophenyl group can participate in redox reactions, further modulating the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
1-(Trifluoromethyl)-2-(trifluoromethylsulfanyl)-4-(4-nitrophenyl)imidazole: Similar structure but with trifluoromethyl groups instead of difluoromethyl groups.
1-(Difluoromethyl)-2-(difluoromethylsulfanyl)-4-(4-aminophenyl)imidazole: Similar structure but with an amino group instead of a nitro group.
Uniqueness
1-(Difluoromethyl)-2-(difluoromethylsulfanyl)-4-(4-nitrophenyl)imidazole is unique due to the presence of both difluoromethyl and nitrophenyl groups, which impart distinct chemical and biological properties. The combination of these functional groups makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1-(difluoromethyl)-2-(difluoromethylsulfanyl)-4-(4-nitrophenyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F4N3O2S/c12-9(13)17-5-8(16-11(17)21-10(14)15)6-1-3-7(4-2-6)18(19)20/h1-5,9-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBKYBYSVFKXBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN(C(=N2)SC(F)F)C(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F4N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-ethoxy-6-methyl-3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5796344.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5796352.png)
![[2-(4-Chlorophenyl)-2-oxoethyl] 2-hydroxybenzoate](/img/structure/B5796362.png)

![5,5-dimethyl-3-{2-[3-(trifluoromethyl)phenoxy]ethyl}-2,4-imidazolidinedione](/img/structure/B5796375.png)

![[4-[(4-Chlorophenyl)sulfonylamino]phenyl] acetate](/img/structure/B5796387.png)
![1-(5,6,7,8-tetrahydrospiro[3,1-benzothiazine-4,1'-cyclohexan]-2-yl)-2,5-pyrrolidinedione](/img/structure/B5796389.png)
![6-([1,1'-Biphenyl]-2-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5796397.png)
![4-(azepan-1-yl)-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5796405.png)
![3-[3-(dimethylamino)-2-propen-1-ylidene]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5796409.png)

![N-[4-(diethylamino)benzyl]-1-methyl-1H-benzimidazol-5-amine](/img/structure/B5796433.png)

